Dihydroergocristine mesylate (DHECM) is a semi-synthetic ergot alkaloid primarily recognized for its role in scientific research, particularly in understanding age-related cognitive decline []. It serves as a valuable tool for investigating neurological processes and potential therapeutic interventions. DHECM is frequently employed in preclinical and clinical research to explore its effects on various physiological systems.
The synthesis of dihydroergocristine mesylate typically involves several steps, including extraction from natural sources and subsequent chemical modifications. The initial extraction can be performed using organic solvents to isolate the desired alkaloids from the ergot fungus. Following extraction, the compound undergoes hydrogenation processes to achieve the dihydro form, often employing catalysts such as palladium on carbon.
Technical details of the synthesis may include:
These methods ensure that the final product retains its pharmacological efficacy while improving its stability and solubility for therapeutic applications .
The molecular formula for dihydroergocristine mesylate is . Its structure features a complex arrangement characteristic of ergot alkaloids, including multiple rings and functional groups that contribute to its biological activity.
Dihydroergocristine mesylate participates in various chemical reactions that are significant for its pharmacological activity. Key reactions include:
Technical details regarding these reactions often involve kinetic studies to determine the inhibition constants (IC50) and binding affinities (Kd), which are essential for understanding its efficacy as a therapeutic agent .
The mechanism by which dihydroergocristine mesylate exerts its effects primarily revolves around its interaction with γ-secretase. This enzyme complex is responsible for cleaving amyloid precursor protein into amyloid-beta peptides. By inhibiting this process, dihydroergocristine mesylate reduces amyloid-beta accumulation, thereby potentially mitigating neurodegeneration associated with Alzheimer's disease.
Dihydroergocristine mesylate exhibits several notable physical and chemical properties:
Dihydroergocristine mesylate has several scientific uses:
Dihydroergocristine mesylate (CAS 24730-10-7) is a semisynthetic ergot alkaloid derivative built upon the tetracyclic ergoline scaffold characteristic of Claviceps purpurea alkaloids. The core structure consists of a lysergic acid-derived tetracyclic system with a peptide-like moiety attached at the C8 position. Unlike natural ergopeptines featuring a C9-C10 double bond, dihydroergocristine (DHEC) undergoes catalytic hydrogenation, saturating this bond to yield the 9,10-dihydro configuration – a modification that significantly reduces vasoconstrictive properties while enhancing receptor-binding characteristics [1] [3] [6]. The molecule contains multiple chiral centers (C5, C8, C10, and positions within the peptide moiety), leading to complex stereochemistry. The biologically active configuration at C8 is R (suffix "-ine"), contrasting with the less active S-epimers ("-inine") [3]. The specific peptide moiety in DHEC is a benzyl-modified cyclol structure, distinguishing it from other dihydroergot alkaloids like dihydroergocornine or dihydroergocryptine [1] [8].
Table 1: Key Stereochemical Features of Dihydroergocristine Mesylate
Chiral Center | Configuration | Structural Significance |
---|---|---|
C5 | R | Part of ergoline core |
C8 | R (as in "-ine") | Determines biological activity; natural isomer |
C10 | S (after hydrogenation) | Saturated bond configuration |
C2' (peptide) | R | Influences cyclol ring conformation |
C5' (peptide) | S | Position of benzyl substituent |
The conversion of the free base dihydroergocristine to its mesylate salt (methanesulfonate salt) significantly alters its physicochemical behavior. Mesylation improves the compound's water solubility (0.141 mg/mL) and stability compared to the poorly soluble free base, facilitating pharmaceutical formulation and analytical handling [1] [10]. The salt formation occurs via protonation of the basic nitrogen (N-6) within the ergoline ring system by methanesulfonic acid. Key physicochemical parameters include:
Crystallographic studies reveal that dihydroergocristine mesylate forms multiple solvatomorphs depending on the crystallization solvent (e.g., methanol, chloroform, dichloromethane, acetonitrile). These structures contain DHEC, water molecules, and occasionally solvent molecules in the asymmetric unit. Three distinct conformational families exist, primarily differing in the orientation of the benzyl moiety relative to the ergoline system and the cyclol ring puckering. This conformational flexibility is crucial for understanding its interactions in biological systems and during molecular imprinting [3].
Table 2: Physicochemical Properties of Dihydroergocristine Mesylate
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 707.84 g/mol | Monoistotopic: 707.2989 |
Chemical Formula | C₃₆H₄₅N₅O₈S | [1] [10] |
Water Solubility | 0.141 mg/mL | ALOGPS |
LogP (Partition Coeff.) | 3.56 | ALOGPS |
pKa (Strongest Acidic) | 9.71 | ChemAxon |
pKa (Strongest Basic) | 8.39 | ChemAxon |
Melting Point | ~210 °C | [10] |
Polar Surface Area | 118.21 Ų | ChemAxon |
The production of dihydroergocristine mesylate begins with the natural ergopeptine alkaloid ergocristine, isolated from ergot fungus (Claviceps purpurea). The key synthetic step is the catalytic hydrogenation of the C9-C10 double bond within the lysergic acid moiety, typically using a noble metal catalyst (e.g., palladium on carbon) under controlled conditions. This selective reduction yields dihydroergocristine (DHEC) free base. Subsequently, DHEC undergoes salt formation by reacting with methanesulfonic acid (mesylic acid) in a suitable solvent (e.g., acetone, ethanol), precipitating the mesylate salt [3] [8]. A common purification step involves crystallization from ammonia-chloroform mixtures as described: "20.3 g (28.7 mmol) Dihydroergocristine mesylate ... suspended in 200 mL of a 25% ammonia solution. Then 1000 mL chloroform ... stirred at ambient temperature until dissolved. After phase separation ... combined organic layers were dried over sodium sulfate and concentrated under reduced pressure" [3]. The final product is typically obtained as a white to off-white solid [1] [10].
Chromatographic Methods:
Spectroscopic Methods:
Pharmacological Mechanisms and Research Applications
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7